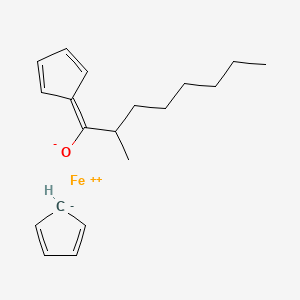

(2-Methyl-1-oxooctyl)ferrocene

Description

Historical Context and Significance of Ferrocene (B1249389) in Organometallic Chemistry

The discovery of ferrocene, with the chemical formula Fe(C₅H₅)₂, in 1951 by two independent research groups, Pauson and Kealy, and Miller et al., marked a pivotal moment in the history of chemistry. wikipedia.orgnumberanalytics.combiomedpharmajournal.org Initially, the synthesis was accidental; Pauson and Kealy were attempting to synthesize fulvalene (B1251668) and instead produced a remarkably stable, orange, crystalline solid. numberanalytics.com The elucidation of its "sandwich" structure, where an iron(II) atom is centrally located between two parallel cyclopentadienyl (B1206354) (Cp) rings, revolutionized the understanding of chemical bonding and laid the foundation for modern organometallic chemistry. wikipedia.orgbiomedpharmajournal.orgmagritek.com This discovery was so profound that Geoffrey Wilkinson and Ernst Otto Fischer were awarded the 1973 Nobel Prize in Chemistry for their independent and pioneering work on these sandwich compounds. wikipedia.orgmagritek.comaiinmr.com

Ferrocene's significance lies in its exceptional stability, being resistant to air, water, strong bases, and heat up to 400°C. wikipedia.org This stability is attributed to its 18-electron configuration, where each cyclopentadienyl anion contributes six π-electrons and the Fe(II) center contributes six d-electrons, fulfilling the 18-electron rule for stable organometallic complexes. wikipedia.org The cyclopentadienyl rings exhibit aromatic character, undergoing electrophilic substitution reactions akin to benzene, which further underscores its unique chemical nature. wikipedia.orgmagritek.com The discovery of ferrocene and its subsequent characterization spurred a rapid expansion in the field of organometallic chemistry, leading to the synthesis and study of a vast array of metallocenes and other organometallic complexes. wikipedia.orgnumberanalytics.com

Evolution and Importance of Functionalized Ferrocenes in Modern Chemical Research

Following the initial discovery of ferrocene, chemists quickly began to explore methods for its functionalization, leading to a vast and diverse family of ferrocene derivatives. biomedpharmajournal.orgnih.gov The ability to introduce various functional groups onto the cyclopentadienyl rings has made ferrocene a versatile scaffold in numerous areas of modern chemical research. biomedpharmajournal.orgnih.gov The unique properties of ferrocene, such as its robust stability, reversible redox behavior, and the aromaticity of its Cp rings, are imparted to its derivatives, which can be tailored for specific applications. wikipedia.orgnumberanalytics.comnih.gov

Functionalized ferrocenes have found applications in fields as diverse as materials science, catalysis, and medicine. biomedpharmajournal.orgnih.govresearchgate.net In materials science, ferrocene-containing polymers and nanoparticles exhibit interesting electronic and magnetic properties. nih.gov Chiral ferrocene derivatives are widely used as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. numberanalytics.comdoi.org Furthermore, the biocompatibility and unique redox properties of ferrocene have led to its incorporation into bioactive molecules, with some derivatives showing promise as anticancer, antiviral, and antimicrobial agents. biomedpharmajournal.orgnih.gov The continuous development of new synthetic methodologies for functionalizing ferrocene ensures its ongoing importance in advancing various scientific disciplines. biomedpharmajournal.orgnih.gov

Classification and Academic Relevance of Acylferrocene Compounds

Acylferrocenes represent a significant class of functionalized ferrocenes characterized by the presence of an acyl group (R-C=O) attached to one or both of the cyclopentadienyl rings. These compounds are typically synthesized via the Friedel-Crafts acylation of ferrocene, a classic electrophilic aromatic substitution reaction. acs.orgutahtech.eduvernier.com Depending on the reaction conditions and the acylating agent (commonly an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ or a Brønsted acid like H₃PO₄), mono- or di-substituted acylferrocenes can be obtained. doi.orgutahtech.eduthermofisher.com

The academic relevance of acylferrocenes stems from their role as versatile synthetic intermediates. doi.orgthieme-connect.com The carbonyl group is highly reactive and can be transformed into a wide array of other functional groups, providing access to a multitude of ferrocene derivatives such as alcohols, amines, and alkylferrocenes. doi.orgthieme-connect.comacs.org This chemical versatility makes acylferrocenes crucial starting materials for the synthesis of complex ferrocene-based molecules with tailored properties for applications in materials science, catalysis, and medicinal chemistry. biomedpharmajournal.orgdoi.orgresearchgate.net For instance, acylferrocenes are prochiral and can be used to synthesize chiral ferrocene derivatives, which are valuable as ligands in asymmetric catalysis. doi.orgthieme-connect.com

Specific Context of (2-Methyl-1-oxooctyl)ferrocene within Substituted Ferrocene Architectures

This compound is a specific example of a mono-substituted acylferrocene. Its structure consists of a ferrocene core with a 2-methyl-1-oxooctyl group attached to one of the cyclopentadienyl rings. This particular substitution pattern places it within the broad class of acylferrocenes, which are key building blocks in organometallic synthesis.

The synthesis of this compound would typically involve the Friedel-Crafts acylation of ferrocene with 2-methyloctanoyl chloride or a related acylating agent. evitachem.com The introduction of the 2-methyl-1-oxooctyl group, a chiral acyl moiety, results in a chiral ferrocene derivative. The presence of the long alkyl chain (an octyl group) and the methyl branching can influence the physical properties of the compound, such as its solubility in organic solvents and its potential for self-assembly. evitachem.com This specific architectural feature, combining the redox-active ferrocene unit with a chiral, long-chain acyl group, makes this compound an interesting target for research in areas such as liquid crystals, chiral catalysis, and functional materials. evitachem.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93894-61-2 |

|---|---|

Molecular Formula |

C19H26FeO |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-2-methyloctan-1-olate;iron(2+) |

InChI |

InChI=1S/C14H22O.C5H5.Fe/c1-3-4-5-6-9-12(2)14(15)13-10-7-8-11-13;1-2-4-5-3-1;/h7-8,10-12,15H,3-6,9H2,1-2H3;1-5H;/q;-1;+2/p-1 |

InChI Key |

XGURLILJBHWFOD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC(C)C(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Fe+2] |

Origin of Product |

United States |

**comprehensive Structural Elucidation and Spectroscopic Characterization of 2 Methyl 1 Oxooctyl Ferrocene**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity and environment of atoms in (2-Methyl-1-oxooctyl)ferrocene. Both ¹H and ¹³C NMR provide detailed information about the ferrocenyl moiety and the attached acyl chain.

The ¹H NMR spectrum provides a proton map of the molecule. For an acyl-substituted ferrocene (B1249389), the protons on the two cyclopentadienyl (B1206354) (Cp) rings are no longer equivalent.

Unsubstituted Cyclopentadienyl Ring (C₅H₅) : The five equivalent protons on the unsubstituted Cp ring are expected to produce a sharp singlet. Based on data for ferrocene and simple acylferrocenes, this signal is anticipated to appear around δ 4.20 ppm. magritek.comresearchgate.net

Substituted Cyclopentadienyl Ring (C₅H₄) : The acyl group breaks the symmetry of the second Cp ring, making the four protons chemically non-equivalent. They typically appear as two distinct multiplets, each integrating to two protons. The protons at the positions ortho (2 and 5) to the substituent are generally shifted downfield compared to those at the meta (3 and 4) positions due to the electron-withdrawing effect of the carbonyl group. These signals are expected around δ 4.7-4.8 ppm and δ 4.5-4.6 ppm, respectively. magritek.com

Alkyl Chain : The protons of the (2-Methyl-1-oxooctyl) group will show characteristic multiplicities and chemical shifts. The proton at the chiral center (C2), being alpha to the carbonyl, will be a multiplet significantly shifted downfield (estimated δ 2.8-3.2 ppm). The methyl group attached to this carbon will appear as a doublet around δ 1.1-1.2 ppm. The long C₆H₁₃ chain will present as a series of overlapping multiplets for the methylene (B1212753) groups (C3-C7) in the δ 1.2-1.7 ppm region, culminating in a triplet for the terminal methyl group (C8) at approximately δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Unsubstituted Cp (C₅H₅) | ~ 4.20 | Singlet (s) | 5H |

| Substituted Cp (H-2', H-5') | ~ 4.75 | Multiplet (m) | 2H |

| Substituted Cp (H-3', H-4') | ~ 4.55 | Multiplet (m) | 2H |

| Alkyl Chain (CH at C2) | ~ 3.0 | Multiplet (m) | 1H |

| Alkyl Chain (CH₂ at C3-C7) | ~ 1.2 - 1.7 | Multiplet (m) | 10H |

| Alkyl Chain (CH₃ at C2) | ~ 1.15 | Doublet (d) | 3H |

| Alkyl Chain (CH₃ at C8) | ~ 0.9 | Triplet (t) | 3H |

Note: Data is predicted based on analogous structures like acetylferrocene (B1663952) and general NMR principles.

The ¹³C NMR spectrum complements the proton data by providing a count of unique carbon atoms and information about their electronic environment.

Carbonyl Carbon : The carbon of the ketone group (C=O) is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 200-205 ppm. libretexts.org

Ferrocene Carbons : The substituent induces different chemical shifts for the carbons of the ferrocene core. The unsubstituted Cp ring will show a single resonance around δ 70 ppm. researchgate.net For the substituted ring, three signals are expected: the ipso-carbon (C1') attached to the acyl group (predicted around δ 80-85 ppm with characteristically low intensity), and separate signals for the ortho- (C2', C5') and meta- (C3', C4') carbons, typically found between δ 70 and 75 ppm. The presence of a chiral center in the alkyl chain makes the C2' and C5' carbons (as well as C3' and C4') diastereotopic, which could potentially lead to separate signals for each. researchgate.net

Alkyl Chain Carbons : The eight carbons of the octyl chain and the additional methyl group will each produce a distinct signal in the aliphatic region of the spectrum (δ 14-45 ppm). The carbon at the chiral center (C2) and the carbon alpha to it (C3) will be the most downfield among the alkyl signals due to the influence of the carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 203 |

| Substituted Cp (C-1', ipso) | ~ 82 |

| Substituted Cp (C-2', C-5', ortho) | ~ 73 |

| Substituted Cp (C-3', C-4', meta) | ~ 71 |

| Unsubstituted Cp (C₅H₅) | ~ 70 |

| Alkyl Chain (C2) | ~ 45 |

| Alkyl Chain (C3-C7) | ~ 23 - 35 |

| Alkyl Chain (C2-CH₃) | ~ 18 |

| Alkyl Chain (C8) | ~ 14 |

Note: Data is predicted based on analogous structures and general ¹³C NMR chemical shift trends. libretexts.orglibretexts.org

While 1D NMR provides fundamental structural data, 2D NMR techniques are indispensable for unambiguous signal assignment and for probing the compound's three-dimensional structure.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment would confirm the coupling relationships between protons, for instance, tracing the connectivity from the terminal methyl triplet of the octyl chain all the way to the methine proton at C2. It would also confirm that the two multiplets assigned to the substituted Cp ring belong to the same spin system. magritek.com

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates each proton with its directly attached carbon, providing definitive assignments for all C-H pairs in both the alkyl chain and the Cp rings.

Nuclear Overhauser Effect Spectroscopy (NOESY) : Due to the chiral center at C2, the molecule is chiral. Furthermore, rotation around the bond connecting the acyl chain to the Cp ring is possible. A NOESY experiment, which detects protons that are close in space, could provide insights into the preferred conformation of the alkyl chain relative to the bulky ferrocene moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. unimelb.edu.au

The most diagnostic peak in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. The ferrocenyl group acts as an electron-donating group, which results in a slight delocalization of electron density into the carbonyl group. This weakens the C=O double bond, causing its stretching frequency to appear at a lower wavenumber compared to simple aliphatic ketones (which absorb around 1715 cm⁻¹). For acylferrocenes, this strong absorption is typically observed in the range of 1660-1680 cm⁻¹ . researchgate.net Other expected absorptions include C-H stretching from the Cp rings (~3100 cm⁻¹) and the alkyl chain (~2850-2960 cm⁻¹), and complex vibrations for the ferrocene skeleton at lower frequencies.

Table 3: Predicted Principal IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Cp rings) | ~ 3100 | Medium |

| Aliphatic C-H Stretch (Alkyl chain) | ~ 2850 - 2960 | Strong |

| Carbonyl C=O Stretch | ~ 1670 | Strong, Sharp |

| C=C Ring Stretch (Cp rings) | ~ 1410 | Medium |

Note: Frequencies are based on data for analogous acylferrocenes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The characteristic orange color of most ferrocene derivatives is a direct result of their electronic structure. The UV-Vis spectrum of this compound is expected to be dominated by absorptions originating from the ferrocenyl moiety.

The spectrum typically displays two main features:

A weak, broad absorption band in the visible region, centered around 440-450 nm . This band is attributed to a formally forbidden d-d electronic transition within the iron center and is responsible for the compound's color. researchgate.netresearchgate.net

More intense bands are found in the ultraviolet region, typically below 350 nm. These are assigned to allowed ligand-to-metal charge-transfer (LMCT) transitions. nih.gov

The presence of the acyl substituent, a chromophore, can cause minor shifts in the position and intensity of these bands compared to unsubstituted ferrocene. whiterose.ac.uk

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| λ_max (nm) | Transition Type | Appearance |

| ~ 445 | d-d transition | Weak, broad |

| < 350 | Charge Transfer (LMCT) | Strong |

Note: Data is based on typical spectra of ferrocene and its acyl derivatives. researchgate.netresearchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structural features of this compound. The molecular formula for this compound is C₁₉H₂₆FeO, which corresponds to a molecular weight of approximately 326.3 g/mol . evitachem.com High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

The fragmentation of acylated ferrocenes under mass spectrometric conditions typically involves cleavage at the bond between the carbonyl group and the cyclopentadienyl (Cp) ring. This process leads to the formation of characteristic, stable fragments. For this compound, the major fragmentation pathways are expected to yield a ferrocenoyl cation or a ferrocenium (B1229745) ion. In studies of similar compounds like acetylferrocene, the molecular ion peak is often the base peak, indicating significant stability. scirp.org Another prominent fragment observed is the [C₅H₅FeC₅H₄CO]⁺ cation, which underscores the strength of the acyl-ferrocene bond. researchgate.net Further fragmentation can occur within the alkyl chain.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₉H₂₆FeO | 326.13 |

| Ferrocenoyl cation | C₁₁H₉FeO⁺ | 229.00 |

| Ferrocenium ion | C₁₀H₁₀Fe⁺ | 186.02 |

| 2-Methyloctyl cation | C₉H₁₉⁺ | 127.15 |

This table is based on predicted fragmentation patterns for acylated ferrocenes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

While a specific crystal structure for this compound is not publicly documented, its geometric parameters can be inferred from closely related ferrocene derivatives. In ferrocene itself, the iron atom is sandwiched between two parallel cyclopentadienyl rings. wikipedia.org The Fe-C bond distances are typically around 2.04 Å, and the C-C bonds within the rings are about 1.40 Å. wikipedia.org

In acylated ferrocenes, such as 1,1'-diacetylferrocene dihydrazone, the Fe-C bond lengths are in the range of 2.035(3) to 2.065(2) Å. nih.gov The attachment of the acyl group can cause a slight tilting of the cyclopentadienyl rings relative to each other. For instance, in 1,2-(α-ketotetramethylene)-ferrocene, the carbonyl group is nearly coplanar with the substituted cyclopentadienyl ring, and the C=O bond length is a typical 1.2265(9) Å. mdpi.com The bond angles around the carbonyl carbon in acylated ferrocenes are expected to be approximately 120°.

Table 2: Typical Geometric Parameters in Acylated Ferrocenes

| Parameter | Typical Value | Source |

|---|---|---|

| Fe-C (Cp ring) | ~2.04 Å | wikipedia.org |

| C-C (within Cp ring) | ~1.42 Å | dcu.ie |

| C(Cp)-C(carbonyl) | ~1.47 Å | researchgate.net |

| C=O | ~1.22 Å | mdpi.com |

| Fe-Cp(centroid) distance | ~1.65 Å | mdpi.com |

| Angle C(Cp)-C(carbonyl)-O | ~120° | researchgate.net |

Values are derived from published crystal structures of related ferrocene compounds.

The substitution of one of the cyclopentadienyl rings in ferrocene with a group like (2-Methyl-1-oxooctyl) introduces planar chirality. nih.govbeilstein-journals.orgchinesechemsoc.org This arises because the substituent creates a non-symmetrical plane. The presence of a chiral center in the 2-methyloctyl side chain further adds to the stereochemical complexity of the molecule. The study of planar chiral ferrocenes is a significant area of research, as these compounds are often used as ligands in asymmetric catalysis. mdpi.comnih.gov

The conformation of the acyl group relative to the ferrocene core is influenced by steric and electronic factors. nih.gov The bulky 2-methyloctyl group will likely dictate a preferred orientation to minimize steric hindrance. The cyclopentadienyl rings in ferrocene derivatives can adopt either an eclipsed or staggered conformation, with a low barrier to rotation. wikipedia.org In the solid state, the observed conformation is often a result of packing forces within the crystal lattice. nih.gov Conformational analyses of related ferrocene-containing peptides and other derivatives have been performed using a combination of spectroscopic methods and computational modeling to understand their preferred structures. mdpi.comnih.gov

The arrangement of this compound molecules in a crystal is determined by a network of intermolecular forces. Hirshfeld surface analysis is a computational method used to visualize and quantify these non-covalent interactions. nih.goviucr.org This technique maps the intermolecular contacts on a 3D surface around the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylferrocene |

| 1,1'-Diacetylferrocene dihydrazone |

**electrochemical Behavior and Redox Chemistry of 2 Methyl 1 Oxooctyl Ferrocene**

Cyclic Voltammetry Studies of Ferrocene (B1249389)/Ferrocenium (B1229745) Redox Couple

Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique to investigate the redox properties of ferrocene derivatives. sfu.caumb.edu The technique provides critical information on the potential at which oxidation and reduction occur, the reversibility of the redox process, and the stability of the involved species. umb.edu For ferrocene and its derivatives, CV typically reveals a well-defined, one-electron oxidation-reduction wave corresponding to the Fe(II)/Fe(III) couple. mdpi.comresearchgate.net

The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is renowned for its electrochemical reversibility. mdpi.comnih.gov In an ideal cyclic voltammogram, this is characterized by a peak potential separation (ΔEₚ = Eₚₐ - Eₚ𝒸) of 59/n mV (where n is the number of electrons transferred, which is 1 for ferrocene), and a ratio of anodic to cathodic peak currents (iₚₐ/iₚ𝒸) of unity. umb.edulancs.ac.uk Many ferrocene derivatives exhibit nearly ideal reversible behavior, demonstrating the high stability of both the neutral ferrocene and the resulting ferrocenium cation on the voltammetric timescale. lancs.ac.uk

The stability of the ferrocenium cation can, however, be influenced by the surrounding chemical environment, including the solvent and the presence of nucleophiles or oxygen. researchgate.netnih.govacs.org While the ferrocene moiety itself is thermally stable, the ferrocenium cation is more reactive. mdpi.com Electron-withdrawing groups, such as the acyl group in (2-Methyl-1-oxooctyl)ferrocene, can render the iron center more electron-deficient and thus more susceptible to nucleophilic attack, which may decrease the chemical reversibility under certain conditions. niscpr.res.in Nevertheless, for most acylferrocenes, the redox process is considered electrochemically reversible and stable, particularly at faster scan rates. niscpr.res.in

The redox potential of the ferrocene core is profoundly influenced by the electronic properties of its substituents. researchgate.netbeilstein-journals.orgresearchgate.net Electron-donating groups increase the electron density at the iron center, making the compound easier to oxidize and thus shifting the redox potential to less positive (more negative) values. nih.govacs.org Conversely, electron-withdrawing groups decrease the electron density at the iron center, making oxidation more difficult and shifting the redox potential to more positive values. niscpr.res.inresearchgate.netbeilstein-journals.org

The (2-Methyl-1-oxooctyl) substituent contains two key components that exert opposing electronic effects:

The Acyl Group (-C=O): The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This effect is dominant, significantly increasing the potential required to oxidize the Fe(II) center compared to unsubstituted ferrocene. niscpr.res.inbeilstein-journals.org Studies on various acylferrocenes consistently show a positive shift in their half-wave potentials (E₁⸝₂) relative to ferrocene. niscpr.res.in

The Alkyl Chain (-CH(CH₃)(C₆H₁₃)): The alkyl portion of the substituent is weakly electron-donating. This inductive effect slightly counteracts the potent electron-withdrawing nature of the adjacent carbonyl group. However, the influence of the acyl group is substantially stronger.

Therefore, the redox potential of this compound is expected to be significantly more positive than that of unsubstituted ferrocene, and likely in a range comparable to other long-chain acylferrocenes. The table below illustrates the general effects of different substituent types on the redox potential of ferrocene.

| Compound | Substituent Type | Effect on Iron Center | Typical E₁⸝₂ (V vs. Fc/Fc⁺) |

|---|---|---|---|

| Ethylferrocene | Electron-Donating (Alkyl) | Increases Electron Density | -0.06 |

| Ferrocene | Reference (Unsubstituted) | Baseline | 0.00 |

| Benzoylferrocene | Electron-Withdrawing (Acyl) | Decreases Electron Density | +0.28 |

| This compound | Electron-Withdrawing (Acyl) | Decreases Electron Density | Estimated > +0.25 |

Note: Potentials are approximate and can vary with solvent and electrolyte conditions. Data is compiled for illustrative purposes based on principles from cited literature. niscpr.res.inrsc.org

Electron Transfer Mechanisms in Acylferrocenes

The electrochemical oxidation of ferrocenes is a classic example of an outer-sphere electron transfer (ET) process. wikipedia.org In this mechanism, the electron is transferred from the ferrocene molecule to the electrode without the formation or breaking of any chemical bonds. wikipedia.org The redox-active center—the iron atom—does not come into direct contact with the electrode surface.

The process for an acylferrocene like this compound can be described as follows:

Diffusion: The neutral acylferrocene molecule diffuses from the bulk solution to the electrode surface. The rate of this process is governed by the concentration gradient. sfu.ca

Electron Transfer: At a sufficiently positive potential, an electron is removed from the highest occupied molecular orbital (HOMO) of the molecule, which is primarily centered on the Fe(II) atom, to the electrode. researchgate.net

Diffusion of Product: The newly formed acylferrocenium cation then diffuses away from the electrode into the bulk solution.

The kinetics of this electron transfer are typically very fast, which contributes to the electrochemical reversibility of the system. niscpr.res.in Voltammetric studies show that the process is generally diffusion-controlled, evidenced by a linear relationship between the peak current and the square root of the scan rate. mdpi.comresearchgate.net

**applications in Materials Science and Functional Materials**

Ferrocene (B1249389) Derivatives in Redox-Active Polymers and Dendrimers

The incorporation of ferrocene units into polymers and dendrimers imparts redox activity to these macromolecules, opening up possibilities for their use in a range of electrochemical applications. researchgate.netresearchgate.net These materials can be designed with ferrocene either in the main chain, as a pendant group, or at the periphery of a dendritic structure. researchgate.netwikipedia.org

Redox-Active Polymers:

Ferrocene-containing polymers are a significant class of organometallic polymers. researchgate.net The inclusion of the ferrocene moiety can be achieved through the polymerization of ferrocene-containing monomers. researchgate.net These polymers exhibit interesting electrochemical and optical properties due to the presence of the redox-active iron center. researchgate.net

One of the key characteristics of these polymers is their ability to undergo reversible oxidation and reduction, which can be controlled electrochemically. This property makes them suitable for applications such as redox-responsive materials, charge storage devices, and sensors. researchgate.net The electrochemical behavior of these polymers can be tuned by modifying the structure of the ferrocene derivative and the polymer backbone.

Dendrimers:

Ferrocene-containing dendrimers are highly branched macromolecules that can be functionalized with ferrocene units at their core or on their surface. researchgate.netwikipedia.org These dendrimers are of interest for their potential use as molecular wires, catalysts, and in molecular recognition. nih.gov The modular nature of dendrimers allows for precise control over their size, shape, and the number of ferrocene units, which in turn influences their physical and chemical properties. nih.gov

The electrochemical properties of ferrocenyl dendrimers have been extensively studied. Cyclic voltammetry studies often reveal a single reversible wave for the oxidation of all the ferrocene units, indicating that the redox centers are essentially non-interacting. wikipedia.org This behavior is characteristic of dendrimers where the ferrocene units are located on the periphery and are sufficiently separated from each other.

| Type of Macromolecule | Key Features | Potential Applications |

| Redox-Active Polymers | Ferrocene units in the main chain or as pendant groups; Reversible redox behavior. | Charge storage, redox-responsive materials, sensors. |

| Dendrimers | Highly branched structures with ferrocene units at the core or periphery; Multielectron redox processes. | Molecular electronics, catalysis, molecular recognition. |

Development of Molecular Switches and Electroactive Surfaces based on Ferrocene Moieties

The ability of ferrocene to switch between its neutral (ferrocene) and oxidized (ferrocenium) states makes it an excellent candidate for the development of molecular switches. wikipedia.org This switching can be triggered by an electrical potential, leading to changes in the optical, electronic, and magnetic properties of the molecule. wikipedia.orgresearchgate.net

Molecular Switches:

Ferrocene-based molecular switches are molecules that can be reversibly interconverted between two or more stable states by an external stimulus. wikipedia.org The ferrocene/ferrocenium (B1229745) redox couple is a common component in these systems, where the change in oxidation state of the iron atom leads to a conformational change or a change in the electronic properties of the molecule. researchgate.netnih.gov For instance, the oxidation of the orange-colored ferrocene to the blue ferrocenium cation results in a distinct color change, a property known as electrochromism. wikipedia.org

These molecular switches have potential applications in molecular electronics, data storage, and logic gates. mdpi.com The design of these switches often involves attaching other functional groups to the ferrocene core that can respond to the change in the redox state of the iron atom.

Electroactive Surfaces:

Ferrocene derivatives can be immobilized on electrode surfaces to create electroactive surfaces with tailored properties. These modified electrodes can be used in a variety of applications, including catalysis, sensing, and energy storage. The ferrocene units on the surface can undergo reversible redox reactions, allowing for the controlled transfer of electrons between the electrode and the surrounding medium. acs.org

The properties of these electroactive surfaces can be tuned by controlling the density and orientation of the ferrocene molecules on the surface. rsc.org The interaction between the ferrocene derivative and the electrode material is crucial for the stability and performance of the modified electrode. rsc.org

Ferrocene-Containing Materials for Specialized Applications

The versatility of ferrocene chemistry has led to the development of ferrocene-containing materials for a wide range of specialized applications. nih.govbiomedpharmajournal.org These applications leverage the unique combination of properties offered by the ferrocene moiety, including its redox activity, stability, and ease of functionalization. nih.govbiomedpharmajournal.org

Catalysis:

Ferrocene derivatives have been widely explored as catalysts and ligands in a variety of organic reactions. biomedpharmajournal.org The electronic properties of the ferrocene unit can be tuned by introducing different substituents on the cyclopentadienyl (B1206354) rings, which in turn can influence the catalytic activity of the resulting complex.

Energy Storage:

The reversible redox behavior of ferrocene makes it a promising candidate for use in energy storage devices, such as batteries and supercapacitors. markwideresearch.commdpi.com Ferrocene-containing polymers and other materials can be used as electrode materials, where the ferrocene/ferrocenium redox couple provides the mechanism for charge storage. semanticscholar.orgmdpi.com

Nonlinear Optics:

Certain ferrocene derivatives have been shown to exhibit nonlinear optical (NLO) properties, which could be useful in applications such as optical switching and data storage. mdpi.com The NLO response of these materials is related to the electronic structure of the ferrocene unit and can be enhanced by appropriate molecular design. mdpi.com

Electrochemical Sensors Utilizing Ferrocene Derivatives for Non-Biological Analytes

The electrochemical properties of ferrocene make it an ideal component for the development of electrochemical sensors for the detection of a wide range of non-biological analytes, including metal ions and anions. mdpi.comdeakin.edu.au These sensors typically consist of a ferrocene unit linked to a receptor that can selectively bind to the target analyte.

The binding of the analyte to the receptor causes a change in the electrochemical properties of the ferrocene unit, such as its redox potential, which can be measured to quantify the concentration of the analyte. mdpi.com This sensing mechanism is based on the principle that the interaction between the analyte and the receptor perturbs the electronic environment of the ferrocene moiety.

Recent research has focused on expanding the scope of ferrocene-based sensors beyond cations to include the detection of neutral and anionic species. mdpi.comdeakin.edu.au This has been achieved through the design of novel receptor molecules that can selectively bind to these challenging analytes. mdpi.com The development of these sensors is of great importance for applications in environmental monitoring, industrial process control, and chemical analysis.

| Analyte Type | Sensing Mechanism | Examples of Receptors |

| Metal Cations | Analyte binding perturbs the redox potential of ferrocene. | Crown ethers, cryptands, nitrogen-containing macrocycles. |

| Anions | Anion binding alters the electronic environment of the ferrocene moiety. | Amide-functionalized receptors, urea derivatives, Lewis acid-containing receptors. mdpi.com |

| Neutral Molecules | Host-guest interactions lead to a detectable electrochemical response. | Cyclodextrins, calixarenes. |

**theoretical and Computational Investigations of 2 Methyl 1 Oxooctyl Ferrocene**

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of ferrocene (B1249389) derivatives. sciensage.info DFT methods balance computational cost and accuracy, making them suitable for organometallic systems. nih.gov For a molecule such as (2-Methyl-1-oxooctyl)ferrocene, these calculations can provide a detailed picture of its molecular orbitals, charge distribution, and reactivity indicators.

The introduction of an acyl group, such as the 2-methyl-1-oxooctyl substituent, significantly influences the electronic properties of the ferrocene core. The carbonyl group is electron-withdrawing, which perturbs the electron density of the cyclopentadienyl (B1206354) (Cp) rings and the central iron atom. DFT studies on simpler acylferrocenes, like acetylferrocene (B1663952), show that this substitution lowers the energy of the frontier molecular orbitals (HOMO and LUMO). sciensage.info The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap, as expected in this compound compared to unsubstituted ferrocene, suggests higher reactivity. sciensage.info

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, reveals details about charge distribution and bonding interactions. sciensage.inforesearchgate.net In acylferrocenes, the iron center and the substituted Cp ring become more electron-deficient. Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen would be an electron-rich site, while the iron atom and the carbons of the Cp rings would be relatively electron-poor. sciensage.info

Table 1: Representative Data from DFT Calculations on Ferrocene Derivatives Note: Values for this compound are hypothetical, based on established trends from simpler acylferrocenes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Charge on Fe (a.u.) |

| Ferrocene | -5.90 | -0.48 | 5.42 | +1.25 |

| Acetylferrocene | -6.25 | -1.63 | 4.62 | +1.28 |

| This compound | -6.28 (est.) | -1.65 (est.) | 4.63 (est.) | +1.28 (est.) |

Molecular Modeling of Reaction Mechanisms Involving Acylferrocenes

Molecular modeling is a critical tool for investigating the mechanisms of reactions involving acylferrocenes. A primary example is the Friedel-Crafts acylation of ferrocene itself, the reaction that forms compounds like this compound. nwpu.edu.cnvernier.com Computational studies using DFT can map the entire reaction pathway, identifying transition states and intermediates. nwpu.edu.cn

For the acylation of ferrocene, theoretical simulations have been used to compare the reaction barriers for the formation of mono- and di-substituted products. nwpu.edu.cn The calculations reveal that the activation energy barriers for the first and second acylation are often very close, explaining why mixtures of acetylferrocene and diacetylferrocene are commonly produced. nwpu.edu.cn By modeling the reaction with different acylating agents and catalysts, optimal conditions to favor the mono-substituted product can be predicted. nwpu.edu.cnresearchgate.net The mechanism involves the formation of an acylium ion, which then acts as an electrophile attacking one of the cyclopentadienyl rings. study.comaiinmr.com

Computational models can also explore the conformational landscape of the acyl side chain. In this compound, the long and branched alkyl chain can adopt various conformations, which may influence the molecule's reactivity and interaction with other species. Molecular dynamics simulations could be employed to understand the flexibility of this chain and its preferred orientations relative to the ferrocene moiety.

Table 2: Calculated Activation Energies for Ferrocene Acetylation Data based on studies of the Friedel-Crafts acetylation of ferrocene.

| Reaction Step | Catalyst | Method | Calculated Activation Barrier (kcal/mol) |

| Mono-acetylation | AlCl₃ | DFT | 19.28 nwpu.edu.cn |

| Di-acetylation | AlCl₃ | DFT | 20.09 nwpu.edu.cn |

Computational Studies on Structure-Reactivity Relationships and Ligand Design

Computational methods are increasingly used to establish quantitative structure-activity relationships (QSAR) and to guide the rational design of new ligands for applications in catalysis and materials science. rsc.orglongdom.org Ferrocene derivatives are particularly valuable scaffolds due to their stability, redox properties, and modular synthesis. nih.govnih.gov

For a compound like this compound, computational studies can calculate a range of molecular descriptors that are correlated with specific activities. These descriptors can be electronic (e.g., orbital energies, partial charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., hydrophobicity, solvation energy). nih.govmdpi.com By building a QSAR model from a series of related acylferrocenes, it is possible to predict the properties of new, unsynthesized derivatives. nih.govresearchgate.net This approach is crucial in fields like drug discovery, where ferrocene derivatives have been explored as potential androgen receptor antagonists. nih.govresearchgate.net

In the context of ligand design for asymmetric catalysis, the bulky and chiral nature of the (2-Methyl-1-oxooctyl) group could be exploited. mdpi.comresearchgate.net Computational modeling can predict how such a ligand would coordinate to a metal center and how its specific shape and electronic properties would influence the stereochemical outcome of a catalyzed reaction. rsc.org By systematically modifying the structure of the acyl chain in silico and calculating the resulting impact on catalytic performance, researchers can prioritize the most promising ligand candidates for synthesis, saving significant time and resources. rsc.orgresearchgate.net

Table 3: Common Molecular Descriptors Used in Computational QSAR and Ligand Design

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO Energies, Partial Atomic Charges, Dipole Moment | Governs reactivity, intermolecular interactions, and redox potential. |

| Steric | Molecular Weight, Molecular Volume, Surface Area, Ovality | Influences binding affinity, accessibility of reactive sites, and selectivity. |

| Topological | Molecular Connectivity Indices, Shape Indices | Encodes information about the size, shape, and branching of the molecule. |

| Thermodynamic | LogP (Hydrophobicity), Solvation Energy, Polarizability | Determines solubility, membrane permeability, and non-covalent interactions. |

Future Research Directions and Emerging Trends in 2 Methyl 1 Oxooctyl Ferrocene Chemistry

The field of organometallic chemistry continues to evolve, with ferrocene (B1249389) and its derivatives remaining at the forefront of innovative research. (2-Methyl-1-oxooctyl)ferrocene, as a member of the acylferrocene family, represents a class of compounds with significant potential in catalysis, materials science, and supramolecular chemistry. The exploration of this potential is guided by several key future research directions and emerging trends, which aim to refine their synthesis, understand their behavior at a mechanistic level, and harness their unique properties for advanced applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Methyl-1-oxooctyl)ferrocene using palladium-catalyzed carbonylation?

- Methodological Answer : Systematic optimization involves varying catalyst loading (e.g., 5 mol% PdCl₂), cocatalyst ratios (e.g., 4 mol% CuI), and base selection (e.g., K₂CO₃). Reaction time (e.g., 2 hours under reflux) and solvent polarity should also be tested. Yield improvements are monitored via TLC and validated by NMR and HR-ESI-MS .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

- Methodological Answer : Multi-modal analysis is critical:

- ¹H/¹³C NMR : Identify proton environments and carbon backbone.

- IR Spectroscopy : Confirm carbonyl (C=O) and ferrocene Cp-ring vibrations.

- HR-ESI-MS : Validate molecular weight and fragmentation patterns.

Cross-referencing with synthetic intermediates reduces ambiguity .

Q. What are the critical considerations for selecting catalysts and reaction conditions in Friedel-Crafts acylations of ferrocene derivatives?

- Methodological Answer : Use Lewis acids (e.g., H₃PO₄) to activate acylating agents (e.g., acetic anhydride). Monitor regioselectivity via TLC (Rf values) and isolate products using gradient column chromatography (non-polar to polar solvents). Validate purity via melting point analysis and spectral consistency .

Advanced Research Questions

Q. What is the role of ferricinium ion intermediates in the electrophilic substitution mechanisms of this compound?

- Methodological Answer : Ferricinium ions (oxidized ferrocene) are key intermediates in radical-mediated substitutions. Electrochemical or chemical oxidation (e.g., using peroxides) generates these species, which react with radicals (e.g., aryl or alkyl) to form substituted derivatives. Mechanistic studies should employ cyclic voltammetry to track redox states and radical trapping agents (e.g., TEMPO) to confirm pathways .

Q. How do electronic effects of the 2-methyl-1-oxooctyl substituent influence the redox behavior of ferrocene in electrochemical studies?

- Methodological Answer : The electron-withdrawing ketone group lowers the HOMO energy of ferrocene, shifting oxidation potentials (E₁/₂) anodically. Compare cyclic voltammograms of substituted vs. unsubstituted ferrocene in non-aqueous electrolytes (e.g., acetonitrile). Density Functional Theory (DFT) calculations can correlate substituent effects with experimental redox gaps .

Q. How should researchers address contradictions in spectroscopic data when characterizing substituted ferrocene derivatives?

- Methodological Answer :

- Step 1 : Replicate synthesis to rule out experimental error.

- Step 2 : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure confirmation if NMR is inconclusive).

- Step 3 : Re-examine reaction conditions (e.g., moisture sensitivity, side reactions) that may lead to byproducts.

Discrepancies in ¹³C NMR shifts may arise from conformational flexibility; variable-temperature NMR can resolve this .

Q. What strategies can resolve discrepancies in reaction yields between theoretical and experimental outcomes for this compound synthesis?

- Methodological Answer :

- Mass Balance Analysis : Track unreacted starting materials and byproducts via GC-MS or HPLC.

- Catalyst Deactivation : Test for Pd leaching (ICP-MS) or ligand degradation under reflux.

- Side Reactions : Use in situ IR or Raman spectroscopy to detect intermediate species (e.g., acyl radicals).

Adjust stoichiometry or introduce scavengers (e.g., molecular sieves for water-sensitive steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.